4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a diethylsulfamoyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalizationThe final step involves the coupling of the trifluoromethylphenyl group to the thiophene ring under suitable reaction conditions, such as the use of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide lies in its combination of a thiophene ring with a trifluoromethylphenyl group and a diethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3S2/c1-3-21(4-2)26(23,24)11-9-14(25-10-11)15(22)20-13-8-6-5-7-12(13)16(17,18)19/h5-10H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHKEMNALBZHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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